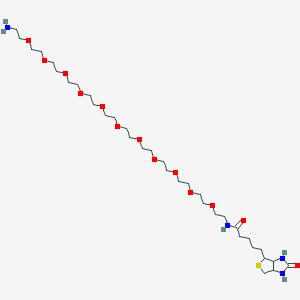

Biotin-PEG-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles of Biotinylation and Pegylation in Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biotechnology. Within this field, biotinylation and PEGylation represent two of the most powerful and widely utilized strategies. Biotin-PEG-amine is a prime example of a reagent that leverages the distinct advantages of both processes.

Biotinylation is the process of covalently attaching biotin (B1667282), also known as vitamin B7, to a molecule of interest, such as a protein, antibody, or nucleic acid. biochempeg.com The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the natural function of the labeled biomolecule. biochempeg.com This process can be achieved through various chemical methods, targeting specific functional groups on the target molecule. For instance, the amine group in this compound can react with carboxylic acids or activated esters on a target molecule to form a stable amide bond. polysciences.com

PEGylation , on the other hand, involves the covalent attachment of polyethylene glycol (PEG) chains to a molecule. PEG is a biocompatible, non-toxic, and non-immunogenic polymer that is highly soluble in water. europeanpharmaceuticalreview.comresearchgate.net The conjugation of PEG to a biomolecule can confer several significant advantages, including:

Increased Solubility: PEGylation can enhance the solubility of hydrophobic molecules in aqueous environments. nih.gov

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. europeanpharmaceuticalreview.com

Prolonged Circulation Time: By increasing the hydrodynamic size of the molecule, PEGylation can reduce its clearance by the kidneys, thereby extending its circulation time in the body. researchgate.net

Protection from Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus increasing the stability of the conjugated protein or peptide. europeanpharmaceuticalreview.com

The combination of biotinylation and PEGylation in a single reagent like this compound provides a synergistic effect, offering both a powerful binding moiety and a flexible, biocompatible spacer.

The Biotin Avidin/streptavidin System: an Enabling Technology for Molecular Interactions

Primary Amine Reactivity of this compound in Covalent Functionalization

The terminal primary amine (-NH2) of this compound serves as a nucleophilic handle for a range of covalent modification strategies. This reactivity is fundamental to its utility in labeling proteins, nucleic acids, and other biomolecules.

N-Hydroxysuccinimide (NHS) Ester Chemistry for Amide Bond Formation

One of the most common methods for labeling with this compound involves its reaction with N-Hydroxysuccinimide (NHS) esters. NHS esters are reactive species that readily couple with primary amines under mild conditions to form stable amide bonds. windows.net This reaction typically proceeds efficiently at a physiological pH range of 7 to 9. windows.net The NHS group acts as a good leaving group, facilitating the nucleophilic attack by the primary amine of this compound on the carbonyl carbon of the NHS ester. smolecule.com

The process of biotinylating proteins and other molecules with available primary amines, such as those on lysine (B10760008) residues or the N-terminus, is a primary application of this chemistry. windows.netsmolecule.com The resulting biotinylated molecules can then be used for detection, purification, and various bioassays leveraging the high-affinity interaction between biotin and streptavidin. smolecule.com

Key Features of NHS Ester Chemistry with this compound:

| Feature | Description |

| Reactive Group | Primary amine (-NH2) on this compound |

| Target Functional Group | N-Hydroxysuccinimide (NHS) ester |

| Resulting Bond | Stable amide bond |

| Optimal pH | 7-9 |

| Key Advantage | Efficient and specific reaction under mild, aqueous conditions |

Carbodiimide (B86325) (EDC/HATU) Coupling with Carboxylic Acids

The primary amine of this compound can also be conjugated to molecules bearing carboxylic acid groups through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). gbiosciences.com EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond. gbiosciences.comthermofisher.com

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. thermofisher.com EDC first reacts with the carboxyl group to form the O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester. This semi-stable intermediate can then be purified and subsequently reacted with the amine-containing molecule. thermofisher.com

For more challenging couplings, stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed. peptide.com HATU is known for its high coupling efficiency and reduced rates of racemization, particularly in peptide synthesis. peptide.com

Comparison of Carbodiimide Coupling Reagents:

| Reagent | Key Characteristics |

| EDC | Water-soluble carbodiimide that activates carboxyl groups for reaction with primary amines. gbiosciences.com |

| HATU | A uronium salt-based coupling agent known for rapid and efficient amide bond formation with low epimerization. peptide.com |

Aldehyde-Mediated Conjugation Approaches

This compound can be conjugated to molecules containing aldehyde groups. The primary amine of this compound reacts with an aldehyde to form an intermediate Schiff base (an imine). nanocs.net This reaction is reversible, and the resulting Schiff base can be stabilized by reduction with a mild reducing agent, such as sodium borohydride, to form a stable secondary amine linkage. nanocs.net

This conjugation strategy is particularly useful for site-specific modifications, as aldehydes can be introduced into specific locations on biomolecules, such as the carbohydrate moieties of glycoproteins. This approach allows for controlled biotinylation, preserving the biological activity of the target molecule. vectorlabs.com The reaction between an aldehyde and the amine can occur over a pH range of 5 to 9. nanocs.net

Influence of Polyethylene Glycol (PEG) Architecture on Bioconjugation Efficiency

Effects of PEG Chain Length on Steric Hindrance and Solubility Enhancement

The PEG linker serves as a hydrophilic spacer arm that separates the biotin moiety from the conjugated molecule. lumiprobe.com This separation is critical for minimizing steric hindrance, thereby ensuring efficient binding of the biotin to avidin or streptavidin. lumiprobe.comresearchgate.net Longer PEG chains can provide greater separation, which can be advantageous when biotinylating large or complex biomolecules. smolecule.com

Furthermore, the hydrophilic nature of the PEG chain enhances the water solubility of the this compound reagent and the resulting bioconjugate. lumiprobe.combroadpharm.com This is particularly beneficial when working with hydrophobic molecules or when aiming to prevent aggregation of the biotinylated product. vectorlabs.com Studies have shown that the length of the PEG chain can influence the degree of protein adsorption, with optimal lengths being necessary to effectively prevent non-specific binding. researchgate.netnih.gov

Impact of PEG Chain Length on Bioconjugate Properties:

| PEG Chain Length | Effect on Steric Hindrance | Effect on Solubility | Potential for Non-Specific Binding |

| Short | May not provide sufficient separation for large molecules, potentially hindering biotin-streptavidin binding. researchgate.net | Provides some increase in hydrophilicity. | May be less effective at preventing non-specific protein adsorption. nih.gov |

| Long | Reduces steric hindrance, facilitating efficient binding of biotin to streptavidin. smolecule.com | Significantly enhances water solubility. lumiprobe.combroadpharm.com | Can be highly effective at preventing non-specific binding, though excessively long chains may have a crowding effect. researchgate.netnih.gov |

Considerations for Monodispersed vs. Polydispersed PEG Derivatives

PEG derivatives can be either monodispersed or polydispersed. broadpharm.com Polydispersed PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight. broadpharm.comaxispharm.com In contrast, monodispersed PEGs (often referred to as discrete PEGs or dPEGs) consist of a single, well-defined molecular structure with a precise molecular weight. broadpharm.combiochempeg.com

The use of polydispersed PEG linkers can introduce heterogeneity into the final bioconjugate, which can be problematic for applications requiring high precision and characterization. biochempeg.com Monodispersed PEGs offer greater control over the structure and stoichiometry of the final product, leading to more homogenous conjugates with predictable properties. axispharm.combiochempeg.com This is particularly important in the development of therapeutic bioconjugates and in applications where precise control over the linker length is critical for optimizing biological activity. biochempeg.combiochempeg.com The defined structure of monodispersed PEGs can lead to improved solubility, biocompatibility, and reduced immunogenicity of the final conjugate. biochempeg.com

Comparison of Monodispersed and Polydispersed PEG:

| Feature | Monodispersed PEG | Polydispersed PEG |

| Molecular Weight | Precise, single molecular weight. biochempeg.com | A distribution of molecular weights, described by an average. axispharm.com |

| Purity | Pure compound with a defined structure. broadpharm.com | A mixture of different polymer chain lengths. broadpharm.com |

| Advantages in Bioconjugation | Produces homogenous conjugates with predictable properties; allows for precise control over linker length. biochempeg.combiochempeg.com | Readily available and cost-effective for applications where precise linker length is not critical. biochempeg.com |

Comparative Analysis of Site-Specific vs. Non-Site-Specific this compound Conjugation

The method chosen for conjugating this compound to a protein or other biomolecule has profound implications for the final product's homogeneity, activity, and utility in downstream applications. Conjugation strategies are broadly categorized as either non-site-specific or site-specific, with each approach offering distinct advantages and disadvantages.

Non-site-specific conjugation is the more traditional approach, typically involving the reaction of an activated this compound, such as one with an N-hydroxysuccinimide (NHS) ester, with primary amines on the target protein. researchgate.netthermofisher.com Since proteins, particularly antibodies, present multiple lysine residues and an N-terminus, this method results in a heterogeneous mixture of conjugates. thermofisher.com The this compound can attach at various positions, and each protein molecule can be decorated with a different number of biotin tags. This random distribution can lead to a lack of precise control over the conjugation process and potentially compromise the biological activity of the protein if modification occurs at or near an active site. thermofisher.com

Conversely, site-specific conjugation methods aim to attach this compound at a single, predetermined location on the biomolecule. This controlled approach yields a homogeneous product, where every molecule is modified in the same way. nih.gov This uniformity is critical for applications requiring consistent and predictable behavior, such as in diagnostics and therapeutic development. Several advanced methodologies enable this precision, including enzymatic ligation and the incorporation of unnatural amino acids with bioorthogonal reactivity. nih.govnih.gov

A direct comparison highlights the superior control and functional outcomes often achieved with site-specific techniques. Research involving the biotinylation of an anti-horseradish peroxidase (anti-HRP) antibody provides a clear example. In this study, a site-specific chemo-enzymatic strategy using microbial transglutaminase (mTG) was compared against a conventional non-site-specific method using an NHS-activated this compound analog. nih.gov The mTG enzyme specifically catalyzed the conjugation of an amino-PEG-biotin to a single glutamine residue (Q295) in the antibody's Fc region, away from the antigen-binding site. nih.gov

The non-site-specific approach, targeting lysine residues, resulted in a significantly higher and more variable number of biotin molecules per antibody. nih.gov Western blot analysis confirmed that this random biotinylation occurred on both the heavy and light chains of the antibody, whereas the enzymatic method restricted the modification exclusively to the heavy chain, as intended. nih.gov

The functional consequences of these different conjugation patterns were significant. When the resulting antibodies were immobilized on a streptavidin-coated surface for an immunoassay, the site-specifically biotinylated antibody demonstrated a threefold improvement in antigen binding capacity, sensitivity, and detection limit compared to its randomly modified counterpart. nih.gov This enhancement is attributed to the uniform, oriented immobilization of the antibody through its Fc region, ensuring that the antigen-binding sites remain unobstructed and fully accessible. nih.gov

This comparative data underscores the fundamental trade-offs between the two methodologies. While non-site-specific conjugation is often simpler to implement, it produces a heterogeneous product with potentially impaired function. Site-specific methods, although more complex, deliver a precisely defined, homogeneous conjugate with preserved and often enhanced biological activity.

Research Findings: Site-Specific vs. Non-Site-Specific Antibody Biotinylation

| Parameter | Site-Specific Conjugation (mTG-mediated) | Non-Site-Specific Conjugation (NHS Ester-mediated) | Reference |

|---|---|---|---|

| Target Residue | Specific Glutamine (Q295) on Fc heavy chain | Primary amines (multiple Lysine residues and N-terminus) | nih.gov |

| Product Homogeneity | High (Homogeneous conjugate) | Low (Heterogeneous mixture) | nih.gov |

| Biotin-to-Antibody Ratio | 1.9 ± 0.3 | 5.0 ± 0.6 | nih.gov |

| Location of Biotinylation | Heavy chain only | Both heavy and light chains | nih.gov |

Functional Outcome Comparison in an Immunoassay

| Functional Metric | Site-Specific Conjugate | Non-Site-Specific Conjugate | Reference |

|---|---|---|---|

| Antigen Binding Capacity | ~3-fold higher | Baseline | nih.gov |

| Analytical Sensitivity | ~2-3x improvement | Baseline | nih.gov |

| Limit of Detection (HRP) | 9 pM | 29 pM | nih.gov |

Biotin Peg Amine in Nanomaterials Engineering and Surface Functionalization

Engineering of Functional Coatings and Biological Surfaces

Biotinylation of Cellular and Vascular Surfaces

Biotin-PEG-amine is widely employed for the targeted modification of cellular and vascular surfaces. The primary amine group on the PEG chain readily reacts with activated functional groups on biological surfaces, most commonly with primary amines present in lysine (B10760008) residues or N-termini of proteins, via covalent bond formation (e.g., using N-hydroxysuccinimide (NHS) esters) nih.govthermofisher.comcreative-diagnostics.comnih.gov. This process, known as biotinylation, attaches biotin (B1667282) moieties to the surface, creating anchor points for subsequent specific binding events.

In the context of cellular surfaces, hydrophilic biotin-PEG reagents are crucial for surface-specific labeling. Their ability to remain on the cell surface without crossing the hydrophobic cell membrane is vital for studying cell surface protein dynamics and receptor trafficking thermofisher.comcreative-diagnostics.com. Biotinylated lipid vesicles can also fuse with cell membranes, effectively tethering biotin to the cell surface for subsequent ligand binding rsc.org.

For vascular applications, protein-reactive PEG-biotin (such as NHS-PEG-biotin) can covalently modify vascular tissues. This modification can block undesirable platelet deposition and create a surface capable of targeted delivery nih.govnih.gov. For instance, studies have shown that NHS-PEG-biotin modification of endothelial cells (ECs) and bovine carotid arteries results in a significant increase in the adhesion of targeted microspheres and cells under flow conditions, demonstrating the efficacy of this approach for site-specific delivery nih.gov. The biotinylation can persist on the modified surfaces for extended periods, up to 120 hours, ensuring lasting functionalization nih.gov.

Table 1: Biotinylation of Cellular and Vascular Surfaces

| Target Surface/Cell Type | This compound Derivative | Modification Method | Quantity/Density Achieved | Persistence | Subsequent Binding/Targeting | Citation |

| Endothelial Cells (ECs) | NHS-PEG-biotin | Covalent (amine reaction) | ~8 x 10^7 molecules/cell | Up to 120 h | Targeted microsphere/cell adhesion | nih.gov |

| Bovine Carotid Arteries | NHS-PEG-biotin | Covalent (amine reaction) | 60 ± 16 microspheres/mm² (microspheres) | N/A | Targeted microsphere adhesion | nih.gov |

| Bovine Carotid Arteries | NHS-PEG-biotin | Covalent (amine reaction) | 22 ± 5 ECs/mm² (cells) | N/A | Targeted cell adhesion | nih.gov |

| PLGA Nanoparticles | This compound (BPEG) | Cyanuric chloride chemistry | 850 pmol/mg polymer (~2650 molecules/NP) | N/A | Specific binding to NeutrAvidin | acs.org |

| Glass Surface (NH₂ silane) | Biotin-PEG-NHS | Covalent (amine reaction) | ~82% surface coverage | N/A | ~100% avidin (B1170675) attachment | nih.gov |

| Magnetotactic Bacteria (MTB) | Biotin-PEG-NHS (via amine) | Covalent (amine reaction) | Thin to thick layer (concentration dependent) | Stable | Formation of MTB/PEG-biotin complex | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Biotinylated lipid vesicles | Vesicle fusion | Biotin on cell surface | N/A | Binding sites for ligands | rsc.org |

Non-fouling Surface Design via PEGylation

The incorporation of PEG chains into surface modifications using this compound is fundamental to creating non-fouling surfaces. PEG is a hydrophilic polymer known for its ability to resist the non-specific adsorption of proteins and cells nih.gov. This "stealth" property is attributed to the steric hindrance and osmotic repulsion generated by the densely packed PEG chains, which effectively shield the underlying surface from biological components nih.govchempep.com.

When this compound is used to functionalize surfaces, the PEG chains create a barrier that significantly reduces non-specific protein adsorption nih.govresearchgate.netacs.orgalfa-chemistry.comrsc.org. This is crucial for applications such as biosensors, where minimizing background noise from non-specific binding is essential for accurate detection acs.orgalfa-chemistry.commdpi.com. Studies have shown that PEGylated surfaces exhibit minimal interaction with common proteins like fibrinogen and lysozyme (B549824), while still allowing for specific binding events through the biotin moiety researchgate.netmdpi.com. For example, PEG-passivated glass surfaces yielded significantly fewer non-specific protein attachments compared to surfaces passivated with bovine serum albumin (BSA) researchgate.net.

Furthermore, the PEG component contributes to reduced cell adhesion, enhancing the biocompatibility of modified materials and devices biochempeg.comnih.gov. By minimizing non-specific interactions, this compound functionalization can improve the circulation time and reduce the uptake of nanocarriers by phagocytic cells, a critical aspect for effective drug delivery biochempeg.comnih.govmdpi.com. The effectiveness of PEG in preventing protein adsorption is influenced by factors such as grafting density and PEG chain length nih.gov. While PEGylation is highly effective, it's important to note that very small proteins may still overcome the steric hindrance of PEG chains and bind to the underlying surface nih.gov.

Table 2: Non-fouling Properties and Specificity Enhancement via PEGylation

| Surface/Nanoparticle Type | Modification with this compound (or similar PEG-biotin) | Comparison/Control | Key Finding (Non-fouling/Specificity) | Data/Quantification | Citation |

| TiO₂ Surfaces | DOPA-Tethered Biotinylated PEG | Bare TiO₂ | PEG reduces non-specific protein adsorption. Smaller proteins may overcome PEG hindrance. | ~40 ng/cm² adsorption on bare TiO₂ for biotin-PEG-HBD. | nih.gov |

| Microresonators | PEG-biotin:PEG coating | Uncoated | Minimal interaction with fibrinogen and lysozyme. Effective, concentration-dependent avidin recognition. | Minimal protein interaction. | mdpi.com |

| Glass Surfaces | mPEG coated with ~2% biotinylated PEG | BSA passivated | PEG coating substantially reduces protein binding. | ~5 fluorescent spots vs. substantial binding on BSA. | researchgate.net |

| Magnetotactic Bacteria (MTB) | MTB/PEG-biotin complex | Bare MTB | Reduced cell association by phagocytes (stealth property). | 12% association for bare MTB vs. less for complex. | mdpi.com |

| Liposomes/Micelles | DSPE-PEG-Biotin | Unmodified | PEG confers stealth characteristics, reducing non-specific protein binding/cell adhesion. | Reduced non-specific binding/adhesion. | biochempeg.com |

| Nanoparticles (NPs) | Biotin-PEG linker | Unmodified | PEG linker minimizes non-specific interactions. | Minimized non-specific interactions. | rsc.org |

| Biosensor Surfaces | Silane–PEG–biotin modified glass | N/A | Prevents non-specific binding of proteins and non-specific cell adhesion. | Prevents non-specific binding. | d-nb.info |

Compound List:

this compound

NHS-PEG-biotin

Biotin-PEG-NHS

this compound (BPEG)

Biotin-PEG-lipid

DSPE-PEG-Biotin

Biotin-PEG-SCM

Biotin-PEG-Silane

Applications of Biotin Peg Amine in Biomolecular Research and Bioanalytical Systems

Protein and Peptide Biotinylation for Research and Characterization

Biotin-PEG-amine is widely employed for the biotinylation of proteins and peptides, enabling their detection, purification, and targeted delivery. The conjugation process typically involves reacting the amine group of this compound with activated functional groups on the protein or peptide alfa-chemistry.comthermofisher.com. The PEG spacer arm is crucial for maintaining protein solubility and minimizing steric hindrance, thereby preserving the biological activity and binding capabilities of the conjugated biomolecule alfa-chemistry.comthermofisher.comissuu.com.

Impact of this compound Conjugation on Protein Intracellular Uptake and Tissue Penetration

The conjugation of this compound to proteins can significantly influence their cellular uptake and tissue penetration characteristics. Studies have demonstrated that the PEGylation and biotinylation of proteins can alter their interaction with cell membranes and their ability to navigate through biological tissues. For instance, the introduction of a PEGylated biotin (B1667282) moiety can enhance the hydrophilic nature of a protein, potentially affecting its cellular interactions issuu.com.

Research comparing cationic and anionic proteins revealed differential effects. While PEGylation and biotinylation of cationic lysozyme (B549824) (LZ) resulted in lower intracellular uptake in A549 lung cancer cells, the biotin-PEG conjugation of anionic bovine serum albumin (BSA) led to significantly improved intracellular delivery compared to unmodified BSA or PEGylated BSA nih.govnih.gov. This enhancement in BSA uptake is attributed to potential favorable interactions with cell surface biotin receptors nih.gov.

Regarding tissue penetration, PEGylation and biotinylation of cationic lysozyme led to decreased penetration into A549/fibroblast coculture spheroids. Conversely, biotin-PEG conjugation of anionic BSA showed tissue penetration comparable to unmodified BSA, suggesting that the strategy could be beneficial for anionic proteins nih.govnih.gov.

Table 1: Impact of Biotin-PEG Conjugation on Protein Intracellular Uptake and Spheroid Penetration

| Protein Type | Conjugation Strategy | Intracellular Uptake (Relative Fluorescence Intensity) | Spheroid Penetration |

| Lysozyme (Cationic) | Unmodified | Baseline | Baseline |

| Lysozyme (Cationic) | PEG-LZ | Lower than LZ | Decreased |

| Lysozyme (Cationic) | Bio-PEG-LZ | Lower than LZ | Not specified |

| BSA (Anionic) | Unmodified | Baseline (1.0 ± 0.1) | Baseline |

| BSA (Anionic) | PEG-BSA | Lower than BSA (0.7 ± 0.1) | Decreased |

| BSA (Anionic) | Bio-PEG-BSA | Higher than BSA (1.3 ± 0.1) | Comparable to BSA |

Data adapted from nih.govnih.gov. Values represent relative fluorescence intensities, with unmodified BSA set as baseline.

Differential Effects of this compound Conjugation on Cationic vs. Anionic Proteins

The impact of this compound conjugation is not uniform across all proteins; significant differences arise based on the protein's inherent charge. Cationic proteins, like lysozyme (LZ), tend to interact favorably with negatively charged cell membranes due to electrostatic forces. Biotin-PEG modification of cationic LZ resulted in reduced intracellular uptake, potentially due to shielding of positive charges or interference with cell surface interactions nih.govnih.gov.

In contrast, anionic proteins, such as bovine serum albumin (BSA), may experience reduced interaction with negatively charged cell membranes. Biotin-PEG conjugation to anionic BSA not only improved its intracellular delivery but also maintained comparable tissue penetration, suggesting that the biotin moiety might facilitate receptor-mediated uptake, while the PEG chain mitigates potential negative impacts on penetration nih.govnih.gov. This highlights the importance of considering protein charge when designing this compound conjugation strategies for targeted delivery applications.

Enzyme Immobilization and Activity Modulation Through this compound Linkage

This compound serves as an effective linker for enzyme immobilization onto surfaces functionalized with avidin (B1170675) or streptavidin. This strategy is widely used in biosensor development and for creating stable enzyme platforms alfa-chemistry.compolysciences.comnih.govnicoyalife.comresearchgate.net. The biotin moiety provides a high-affinity anchor point, while the PEG spacer arm can maintain enzyme solubility, reduce aggregation, and potentially orient the enzyme for optimal activity thermofisher.comissuu.com.

Studies have shown that components in such immobilized systems can retain their biological activity researchgate.net. For instance, the use of biotinylated PEG-grafted copolymers has been investigated for biosensor interfaces, demonstrating specific binding of streptavidin to the biotinylated PEG chains while resisting non-specific protein adsorption, leading to a high specific binding to non-specific binding ratio researchgate.net. The PEG spacer length can be optimized to minimize steric hindrance and enhance accessibility to the enzyme's active site, thereby preserving or even modulating its catalytic activity thermofisher.comacs.org.

Nucleic Acid (DNA, RNA, Oligonucleotide) Biotinylation for Molecular Probes

This compound is a valuable reagent for labeling nucleic acids, including DNA, RNA, and synthetic oligonucleotides, transforming them into molecular probes for various detection and purification applications lumiprobe.commolecularcloud.org. The process typically involves reacting the amine group of this compound with activated functional groups (e.g., NHS esters) on modified nucleic acids lumiprobe.com. The resulting biotinylated nucleic acids can then be readily captured or detected using avidin or streptavidin conjugates, which can be labeled with fluorophores, enzymes, or magnetic beads molecularcloud.org.

This biotinylation strategy is crucial for applications such as Northern blotting, Southern blotting, real-time PCR, and in situ hybridization, where specific nucleic acid sequences need to be identified and quantified . The PEG spacer in this compound enhances the solubility of the labeled nucleic acids and ensures efficient binding to avidin/streptavidin by separating the biotin moiety from the nucleic acid backbone lumiprobe.com.

Antibody Biotinylation for Immunological Research

Antibodies are frequently biotinylated using this compound for a wide array of immunological assays and diagnostic applications alfa-chemistry.comthermofisher.comgbiosciences.com. The biotin tag allows for high-affinity immobilization onto streptavidin-coated surfaces, such as in ELISA, Western blotting, and biosensors, or for detection with labeled streptavidin alfa-chemistry.comthermofisher.comacs.org.

This compound derivatives like NHS-PEG4-Biotin are commonly used for labeling antibodies, reacting with accessible lysine (B10760008) residues or N-terminal amines thermofisher.comthermofisher.comthermofisher.com. The PEG spacer enhances the solubility of the biotinylated antibody and can reduce aggregation during storage thermofisher.comissuu.comthermofisher.com. Furthermore, site-specific biotinylation strategies, often employing enzymes like microbial transglutaminase (mTG) to conjugate this compound to specific sites (e.g., the Fc region of IgG), can lead to improved antibody orientation upon immobilization, resulting in enhanced antigen-binding capacity and assay sensitivity compared to random biotinylation acs.orgacs.org.

Table 2: Antibody Biotinylation Strategies for Biosensor Immobilization

| Biotinylation Strategy | Biotinylation Reagent Example | Target Site | Biotin-to-Antibody Ratio | Immobilization Concentration for Full Coating | Antigen Binding Capacity Improvement |

| Site-Specific | NH2-PEG4-biotin (mTG catalyzed) | Fc region (Gln) | 1.9 ± 0.3 | ~50-100 nM | 3-fold |

| Random | NHS-PEG4-biotin (lysine targeting) | Lysine residues | 5.0 ± 0.6 | 10 nM | Baseline (compared to site-specific) |

Biosensor Development and High-Affinity Immobilization Platforms

This compound plays a pivotal role in the development of biosensors by enabling the high-affinity immobilization of biomolecules onto sensor surfaces alfa-chemistry.compolysciences.comnicoyalife.comresearchgate.netresearchgate.net. Surfaces functionalized with avidin or streptavidin can capture biotinylated ligands (e.g., antibodies, proteins, or nucleic acids) with exceptional affinity, forming stable and specific binding platforms nih.govnicoyalife.comresearchgate.netresearchgate.net.

The PEG spacer in this compound is critical for creating a bio-inert surface that resists non-specific protein adsorption, thereby improving the signal-to-noise ratio in biosensing applications researchgate.netresearchgate.net. This allows for the creation of highly sensitive and specific detection systems, such as those based on Surface Plasmon Resonance (SPR) nih.govnicoyalife.com. By immobilizing specific antibodies or capture molecules via the biotin-streptavidin interaction, researchers can create robust platforms for detecting analytes with high sensitivity and specificity nicoyalife.comresearchgate.netacs.org. The ability to control the orientation of immobilized biomolecules, as achieved through site-specific biotinylation strategies, can further enhance the performance of these biosensor platforms acs.orgacs.org.

Compound List:

this compound (general term)

Biotin-PEG4-amine

Biotin-PEG-NH2

Biotin-PEG3-amine

HOOK™-Biotin-PEG2-Amine

HOOK™-Biotin-PEG3-Amine

NHS-PEG4-Biotin

Biotin-PEG-NHS

Biotin-PEG-Alkyne

Biotin-PEG-azide

Biotin-PEG-SH

Biotin-PEG-OH

Biotin-PEG-Maleimide

Biotin-PEG-carboxylic acid

Biotin-XX sulfosuccinimidyl ester

Biotin-PEG-biotin

Biotin-PEG-lipid

Biotin-PEG-Silane

Biotin-PEG-Succinimidyl Carbonate

Biotin-PEG-Succinimidyl glutaramide

Biotin-PEG-Succinimidyl Valerate

DSPE-PEG-Biotin

FITC-PEG-Biotin

Lipoamide-PEG-Biotin

mPEG-Biotin

Pyrene-PEG-Biotin

this compound (3 kDa, 5 kDa, 10 kDa)

Biotin-PEG-NH2 (3 kDa, 5 kDa, 10 kDa)

Biotin-PEG2-Amine

Biotin-PEG3-Amine

Biotin-PEG4-SS-Alkyne

Biotin-PEG(4)-SS-Azide

Biotin-PEG-hydrazide

Methodological Considerations and Characterization in Biotin Peg Amine Research

Analytical Techniques for Confirming Biotin-PEG-amine Conjugation

Verifying the successful covalent attachment of this compound to a target molecule is a crucial step in any bioconjugation workflow. A suite of analytical techniques is employed to confirm conjugation, determine the degree of labeling, and identify the specific sites of modification.

Mass Spectrometry (MS) is a powerful tool for this purpose. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can confirm conjugation by detecting a clear shift in the molecular weight of the target molecule corresponding to the addition of one or more this compound units. nih.gov For instance, in the analysis of PEGylated proteins like lysozyme (B549824), distinct peaks corresponding to the protein conjugated with multiple Biotin-PEG moieties can be identified, confirming the reaction's success. nih.govnih.gov

Chromatographic methods are also essential. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), can separate the conjugated product from the unreacted protein and reagents. nih.gov Size-Exclusion Chromatography (SEC) can also be used, showing a shift to a shorter retention time for the larger, conjugated molecule compared to the unconjugated starting material. thermofisher.com

Gel electrophoresis, such as SDS-PAGE, provides a straightforward visual confirmation of conjugation. The increase in molecular weight due to the attached this compound results in retarded migration of the conjugated protein through the gel compared to its unmodified counterpart. nih.gov Analysis of the gel can provide an estimation of the conjugation efficiency by comparing the band intensities of the starting material and the product. nih.gov

Spectroscopic and colorimetric assays offer further means of characterization. For example, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotin (B1667282) incorporation. windows.netgbiosciences.com This method relies on the displacement of the HABA dye from avidin (B1170675) by the biotin in the sample, which causes a measurable decrease in absorbance at 500 nm. windows.net Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can also be used to confirm the formation of conjugates, for instance by identifying the characteristic methylene (B1212753) group peaks of the PEG chain in the final product spectrum. researchgate.net

| Technique | Principle of Detection | Information Provided | Reference Example |

|---|---|---|---|

| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Confirms covalent attachment by detecting an increase in molecular weight corresponding to the this compound linker. Can determine the number of attached PEG units. | Analysis of PEGylated lysozyme showed distinct mass peaks for tri-, tetra-, and penta-PEGylated species. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical/chemical properties (e.g., size, hydrophobicity). | Separates the final conjugate from unreacted starting materials and reagents, allowing for purification and quantification. nih.gov | RP-HPLC used to separate and identify different PEGylated peptide fragments. nih.gov |

| SDS-PAGE | Separates proteins based on molecular weight. | Visual confirmation of conjugation via a shift in the protein's band to a higher molecular weight. | Conjugation of Biotin-PEG to Bovine Serum Albumin (BSA) and Lysozyme (LZ) resulted in significantly retarded migration on the gel. nih.gov |

| HABA Assay | Colorimetric method based on the displacement of HABA dye from avidin by biotin. | Quantifies the number of biotin molecules incorporated per target molecule (degree of labeling). | Used to estimate biotin incorporation by measuring the change in absorbance at 500 nm after adding the biotinylated sample. windows.netgbiosciences.com |

| ¹H-NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms the presence of the PEG structure in the final product through characteristic peaks. | Formation of PEG-biotin conjugates confirmed by the presence of a sharp peak at 3.8 ppm attributed to the methylene groups of PEG. researchgate.net |

Strategies for Mitigating Non-Specific Binding in Biotin-Avidin Systems

The high-affinity interaction between biotin and avidin (or streptavidin) is fundamental to many applications of this compound conjugates. However, non-specific binding (NSB) can be a significant issue, leading to high background noise and reduced assay sensitivity. nanomicronspheres.com NSB can arise from interactions of avidin/streptavidin with unintended molecules through hydrophobic or electrostatic forces. nanomicronspheres.com Several strategies can be employed to minimize these unwanted interactions.

One of the most common approaches is the use of blocking agents. These are inert proteins or polymers that occupy potential non-specific binding sites on a surface or on beads, preventing the unintended adhesion of assay components. nanomicronspheres.com Bovine Serum Albumin (BSA) and casein are frequently used, though care must be taken as some preparations can contain endogenous biotin, which may interfere with the assay. rockland.com Synthetic polymers can also serve as effective blocking agents. nanomicronspheres.com

The choice between avidin and streptavidin can also impact NSB. Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI), which can contribute to significant non-specific binding through electrostatic and carbohydrate-based interactions. rockland.com Streptavidin, which is non-glycosylated and has a near-neutral pI, generally exhibits lower NSB and is often preferred. rockland.com

Optimizing buffer conditions is another critical strategy. Increasing the ionic strength of buffers, for example by adding Sodium Chloride (NaCl) to a concentration of ~0.5 M, can effectively reduce electrostatic-driven NSB. rockland.comnih.gov The addition of non-ionic detergents like Tween-20 can also help to disrupt hydrophobic interactions. researchgate.netresearchgate.net

Finally, in biological samples that may contain endogenous biotin (e.g., cell lysates), a specific biotin blocking step is necessary. This is typically a two-step procedure where excess streptavidin is first added to bind all endogenous biotin, followed by the addition of free biotin to saturate the remaining binding sites on the streptavidin. thermofisher.com This ensures that the blocking streptavidin does not subsequently bind to the biotinylated probe used in the assay. thermofisher.com

| Problem | Cause | Mitigation Strategy | Mechanism |

|---|---|---|---|

| High background signal | Hydrophobic and/or electrostatic interactions of avidin/streptavidin with surfaces or other sample components. | Use of blocking agents (e.g., BSA, casein, synthetic polymers). nanomicronspheres.com | Blocks potential non-specific binding sites, preventing unwanted adhesion. |

| Electrostatic NSB with Avidin | Avidin is a highly basic glycoprotein (high pI). rockland.com | Use streptavidin or deglycosylated avidin instead of avidin. rockland.com | Streptavidin lacks the carbohydrate moieties and has a more neutral pI, reducing non-specific interactions. |

| Ionic interactions | Charged molecules in the sample binding non-specifically to assay components. | Increase the ionic strength of wash and incubation buffers (e.g., add ~0.5 M NaCl). rockland.comnih.gov | High salt concentration disrupts weaker, non-specific electrostatic interactions. |

| Interference from endogenous biotin | Biotin is naturally present in many biological samples (e.g., cell lysates, tissue preparations). rockland.comthermofisher.com | Perform a sequential blocking step with excess streptavidin, followed by excess free biotin. thermofisher.com | Saturates both endogenous biotin and the biotin-binding sites of the blocking streptavidin before the specific probe is added. |

| Hydrophobic interactions | Non-polar regions on proteins and surfaces interacting non-specifically. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to buffers. researchgate.net | Detergents help to solubilize proteins and disrupt non-specific hydrophobic interactions. |

Optimization of Reaction Parameters for Controlled Bioconjugation

The efficiency and specificity of the conjugation of this compound to a target molecule are governed by several key reaction parameters. Careful optimization of these conditions is necessary to achieve the desired degree of labeling while preserving the biological activity of the target molecule.

The pH of the reaction buffer is a critical factor, particularly for amine-reactive chemistries. For instance, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (like those on lysine (B10760008) residues or the N-terminus of a protein) is most efficient at a pH of 7-9. windows.netgbiosciences.com Below this range, the amine groups are protonated and less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction that reduces conjugation efficiency. windows.net

The molar ratio of the this compound reagent to the target molecule directly influences the number of biotin moieties incorporated. A higher molar excess of the biotin reagent will generally result in a higher degree of labeling. windows.net For example, using a 20-fold molar excess of a Biotin-PEG-NHS reagent to label an antibody typically results in 4-6 biotin groups per antibody molecule. windows.net This ratio must be optimized for each specific application to balance labeling efficiency with the potential for protein inactivation or precipitation due to excessive modification.

Reaction time and temperature are also important variables. Amine-reactive conjugations are often carried out for 30-60 minutes at room temperature or for longer periods (e.g., 2 hours) on ice to slow down the hydrolysis of the reagent and provide greater control over the reaction. windows.net The optimal time and temperature depend on the stability of the target molecule and the reactivity of the specific linker used.

The buffer composition must be carefully chosen to avoid interfering substances. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with amine-reactive reagents like NHS esters and must be avoided. windows.netgbiosciences.com Phosphate-buffered saline (PBS) is a commonly used non-interfering buffer. windows.net

Finally, the solvent can play a role, especially for less soluble reagents. While many this compound reagents are water-soluble, some may require an organic co-solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for initial dissolution before being added to the aqueous reaction buffer. windows.net It has been shown that using DMSO as a co-solvent can increase the degree of PEGylation and minimize hydrolysis of the reactive group, accelerating the reaction. researchgate.net

| Parameter | Effect on Conjugation | Typical Optimized Conditions |

|---|---|---|

| pH | Affects the reactivity of functional groups. For amine-reactive NHS esters, the primary amine must be deprotonated to be nucleophilic. | pH 7-9 for reactions with primary amines (e.g., NHS esters). pH 6.5-7.5 for reactions with sulfhydryls (e.g., maleimides). gbiosciences.com |

| Molar Ratio (Reagent:Target) | Controls the degree of labeling. Higher ratios lead to more modification. | Highly dependent on the target and desired outcome. A 20-fold molar excess is a common starting point for antibody labeling. windows.net |

| Temperature | Affects reaction rate and stability of reactants. | Room temperature (for 30-60 min) or on ice (for 2 hours) to balance reaction speed and reagent stability. windows.net |

| Reaction Time | Determines the extent of the reaction. | Typically ranges from 30 minutes to a few hours, optimized to maximize conjugation while minimizing side reactions or degradation. windows.netnih.gov |

| Buffer Composition | Certain buffer components can compete with the target molecule. | Use non-amine-containing buffers like Phosphate-Buffered Saline (PBS) for amine-reactive chemistries. Avoid Tris and glycine. windows.netgbiosciences.com |

| Solvent | Affects solubility of reagents and can influence reaction rates. | Aqueous buffers (e.g., PBS) are standard. Organic co-solvents like DMSO can be used to dissolve reagents and may enhance reaction rates. windows.netresearchgate.net |

Emerging Research Frontiers and Future Prospects of Biotin Peg Amine

Integration with Orthogonal Chemical Ligation for Complex Biomolecular Assemblies

The construction of complex, multi-component biomolecular assemblies requires precise control over conjugation chemistry. Orthogonal chemical ligation strategies, which involve reactions that proceed with high efficiency and specificity under mutual compatibility, are essential for this purpose. While direct studies detailing the use of Biotin-PEG-amine in complex, multi-step orthogonal ligations are still emerging, its structure is ideally suited for such applications.

The terminal primary amine on this compound serves as a key reactive handle. vectorlabs.com In a hypothetical orthogonal scheme, this amine could be selectively reacted with a molecule containing an activated carboxyl group (e.g., an NHS ester) without interfering with other ligation chemistries planned for the assembly, such as click chemistry or native chemical ligation. lumiprobe.comnih.gov For example, a protein could first be modified at a specific site with a click chemistry handle. Separately, a targeting ligand could be conjugated to the primary amine of this compound. These two intermediates could then be incorporated into a larger structure, such as a nanoparticle or a multi-domain protein complex, using their respective, non-interfering reactive partners. The PEG linker provides spatial separation between the biotin (B1667282) and the conjugated biomolecule, ensuring that the biotin's binding pocket remains accessible for subsequent high-affinity interactions with streptavidin. lumiprobe.com This modular approach allows for the precise, stepwise assembly of functional nano-architectures where biotin serves as a powerful affinity tag for purification, immobilization, or detection.

Advancements in Targeted Biomolecule Delivery Research

A significant frontier for this compound is in the development of targeted delivery systems for therapeutic and diagnostic agents. The biotin moiety acts as a targeting ligand for cells that overexpress biotin receptors, a characteristic of many cancer cell types. nih.gov The PEG component enhances the systemic circulation time and reduces the immunogenicity of the conjugated cargo.

A key study investigated the effects of conjugating Biotin-PEG to both cationic (lysozyme, LZ) and anionic (bovine serum albumin, BSA) proteins to assess their delivery efficiency to cancer cells. nih.gov The findings revealed that the surface charge of the protein is a critical factor in the success of this targeting strategy. While biotinylation decreased the intracellular uptake of the cationic protein (Bio-PEG-LZ), it significantly enhanced the uptake of the anionic protein (Bio-PEG-BSA) compared to its unconjugated (BSA) and non-targeted PEGylated (PEG-BSA) counterparts. nih.gov This improvement is attributed to receptor-mediated endocytosis facilitated by the interaction between biotin and its receptors on the cancer cells. nih.gov Furthermore, in a 3D spheroid model that mimics tumor microenvironments, Bio-PEG-BSA demonstrated tissue penetration comparable to the unmodified protein, a significant advantage over PEG-BSA, which showed decreased penetration. nih.gov These findings underscore the potential of this compound as a critical component in designing sophisticated drug carriers for targeted cancer therapy. polysciences.com

| Protein Conjugate | Protein Type | Intracellular Uptake (in 2D A549 Cells) | Spheroid Penetration |

|---|---|---|---|

| Lysozyme (B549824) (LZ) | Cationic | Baseline | Baseline |

| Bio-PEG-LZ | Cationic | Lower than LZ | Not specified |

| Bovine Serum Albumin (BSA) | Anionic | Baseline | Baseline |

| PEG-BSA | Anionic | Lower than BSA | Decreased vs. BSA |

| Bio-PEG-BSA | Anionic | Significantly improved vs. BSA & PEG-BSA | Comparable to BSA |

Exploration in Novel Diagnostic Imaging Probes

The high specificity and affinity of the biotin-streptavidin interaction are being leveraged to design novel and highly sensitive diagnostic probes. This compound is a key reagent in the assembly of these probes, providing a flexible and hydrophilic spacer that improves probe stability and reduces non-specific binding on sensor surfaces. researchgate.net

Recent research has demonstrated the synthesis of universal Biotin-PEG-linked gold nanoparticle (AuNP) probes for the simultaneous detection of different classes of biomarkers, such as nucleic acids (microRNAs) and proteins (prostate-specific antigen, PSA), from a single sample. nih.govnih.gov In this system, the Biotin-PEG linker is functionalized with a thiol group to enable its attachment to the gold nanoparticle surface. These probes can then be used in microarray assays where captured biomarkers (previously tagged with biotin) are detected by the addition of streptavidin, followed by the Biotin-PEG-AuNP probes. nih.gov The gold nanoparticles act as powerful signal enhancers, allowing for highly sensitive detection down to the femtomolar level for nucleic acids. nih.gov This multiplexed approach, enabled by a single, universal probe, represents a significant advance in diagnostics, offering the potential for more comprehensive disease profiling from limited sample amounts. nih.gov

| Component | Function | Performance Metric |

|---|---|---|

| Biotin | High-affinity tag for binding to streptavidin linkers | Enables universal detection strategy |

| Polyethylene Glycol (PEG) | Flexible, hydrophilic spacer | Reduces non-specific binding, enhances stability |

| Gold Nanoparticle (AuNP) | Signal amplification via light scattering | Allows for high-sensitivity detection |

| Overall System | Simultaneous detection of proteins and nucleic acids | Detection limits: 50 fM (microRNA), 1 pg/μL (PSA) |

Computational and Theoretical Modeling of this compound Interactions

Computational and theoretical modeling provides invaluable, atomistic-level insights into the behavior of this compound and its interactions with biological targets. These methods complement experimental work by elucidating the mechanics, thermodynamics, and dynamics of these complex systems.

Steered molecular dynamics (SMD) simulations have been employed to investigate the mechanical stability of the biotin-streptavidin bond when tethered by a PEG linker. nih.gov These studies reveal that the force required to rupture this iconic bond is not constant but depends critically on the geometry and the specific subunit of streptavidin to which the biotin is attached. Unbinding forces can vary dramatically, from 100 pN to over 400 pN, due to different force-loading geometries that induce conformational changes in streptavidin's binding pocket. nih.gov Such findings are crucial for the rational design of biotin-based tethers in single-molecule force spectroscopy and other nanotechnology applications.

Affinity atomic force microscopy (AFM) studies, which physically measure interaction forces, use this compound to functionalize AFM tips for probing streptavidin-coated surfaces. nih.gov These experiments confirm the robustness of the linkage, showing that biotin-functionalized tips can sustain hundreds of repetitive interactions without degradation. nih.gov Broader computational techniques, such as Density Functional Theory (DFT) and classical molecular dynamics (MD), are increasingly used to model the interactions between PEG carriers and drug molecules, providing insights into binding energies and the influence of solvation. nih.gov Future application of these multi-scale simulation methods to this compound-drug conjugates will be instrumental in predicting their binding affinity, stability, and behavior in biological environments, thereby accelerating the design of more effective delivery systems and diagnostic tools.

常见问题

Basic Research Questions

Q. What is the structural composition of Biotin-PEG-amine, and how does each component contribute to its functionality in research?

- Answer : this compound comprises three functional units:

- Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating targeted detection and purification .

- PEG chain : Enhances water solubility, reduces steric hindrance, and improves biocompatibility. Chain length (e.g., PEG2, PEG11) affects molecular flexibility and stability .

- Amine group : Provides a reactive site for covalent conjugation to carboxyl, aldehyde, or NHS ester groups via standard crosslinking chemistry .

Q. What are the standard protocols for synthesizing this compound, and what critical steps ensure high yield and purity?

- Answer : Synthesis involves three key steps:

PEG-COOH preparation : PEG is functionalized with a terminal carboxyl group using acylation reagents (e.g., DCC).

Biotin conjugation : Biotin is coupled to PEG-COOH via NHS/EDC chemistry, forming Biotin-PEG-COOH.

Amination : The carboxyl group is reacted with ethylenediamine or similar agents to introduce the terminal amine .

- Critical steps : Purification via dialysis or size-exclusion chromatography ensures removal of unreacted reagents. Reaction efficiency is validated by NMR or MALDI-TOF .

Q. What are the primary applications of Biiotin-PEG-amine in biomedical research?

- Answer : Key applications include:

- Targeted drug delivery : Biotin enables receptor-specific binding, while PEG enhances nanoparticle stability .

- Protein labeling : Amine-reactive chemistry allows conjugation to lysine residues for detection via streptavidin-linked probes .

- Biosensors : Used in ELISA and surface plasmon resonance (SPR) due to high biotin-avidin binding specificity .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules while minimizing non-specific binding?

- Answer :

- Molar ratio optimization : Use a 5:1 molar excess of this compound to target biomolecules to ensure saturation of reactive sites.

- Blocking agents : Pre-treat surfaces/carriers with BSA or casein to block non-specific interactions.

- Validation : Employ fluorescence quenching assays (e.g., Cy5-biotin controls) to quantify specific vs. non-specific binding .

Q. What analytical techniques are most effective for validating this compound conjugation to proteins or nanoparticles?

- Answer :

- Western blotting : Detect biotinylated proteins using streptavidin-HRP conjugates .

- Fluorescence imaging : Confirm localization of Cy3- or FITC-labeled this compound conjugates .

- Mass spectrometry : Identify exact molecular weight shifts post-conjugation (e.g., MALDI-TOF for small molecules) .

Q. How does PEG chain length (e.g., PEG2 vs. PEG11) impact experimental outcomes in drug delivery or protein labeling?

- Answer :

- Short chains (PEG2-7) : Higher reactivity due to reduced steric hindrance but lower solubility. Ideal for intracellular labeling .

- Long chains (PEG11+) : Improved solubility and biocompatibility, suitable for in vivo applications. However, excessive PEG length may reduce binding efficiency .

Q. How should researchers address contradictory results in this compound-mediated protein labeling studies?

- Answer :

- Control experiments : Include non-biotinylated PEG-amine controls to rule out PEG-mediated aggregation.

- Quantify biotin density : Use fluorescence-based kits (e.g., ThermoFisher’s Pierce™ Biotin Quantitation Kit) to standardize surface biotin levels .

- Validate binding specificity : Compare wild-type vs. mutant proteins (e.g., MBP-Z mutants) to confirm biotin-dependent interactions .

Q. What strategies enable precise control over biotin density when functionalizing nanoparticles with this compound?

- Answer :

- Coating with mixed PEGs : Blend this compound with non-reactive mPEG-amine during nanoparticle PEGylation. For example, 15% this compound + 85% mPEG-amine achieves moderate biotin density .

- Quantitative analysis : Measure biotin density per particle using fluorescence plate readers calibrated with standard curves .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。